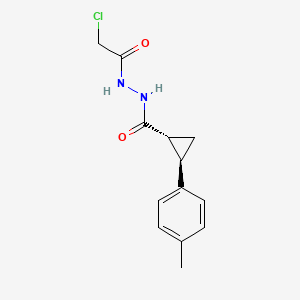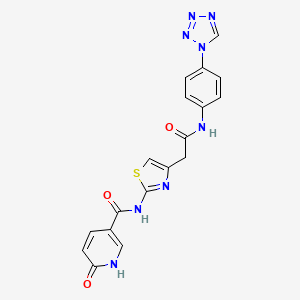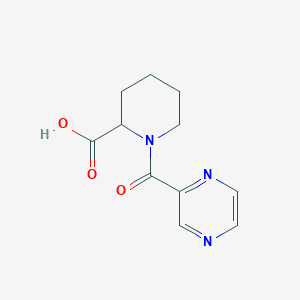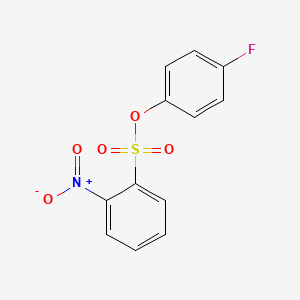
(1R,2R)-N'-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-N'-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide is a compound with potential applications in scientific research. The compound is a cyclopropane derivative with a hydrazide functional group, which makes it an interesting target for synthesis and study.
Scientific Research Applications
Synthesis and Biological Applications
- Cyclopropane derivatives are synthesized and evaluated for their biological activities, such as inhibiting enzymes involved in diseases like Alzheimer's and Parkinson's. For example, Boztaş et al. (2019) explored the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety, highlighting their effectiveness as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
- Cyclopropane carbohydrazide derivatives have been synthesized for potential anticancer applications, with some compounds showing promising activity at micromolar concentration against various cancer cell lines. Swamy et al. (2016) detail the synthesis process and anticancer screening results (Swamy, Kambhampati, Chandrasekhar, Thirupathi, Sujitha, Kumar, & Ganesh Kumar, 2016).
Chemical Transformations and Synthesis Techniques
- Various studies have focused on the chemical transformations of cyclopropane derivatives for synthesizing other compounds or studying the reaction mechanisms. For instance, Prokopenko et al. (2007) reported on the synthesis and chemical transformations of 2-cyclopropyl-2-diazoacetates, providing insights into the dediazoniation processes and cycloaddition reactions (Prokopenko, Okonnishnikova, Klimenko, Shulishov, & Tomilov, 2007).
- The development of conformationally restricted analogues of bioactive molecules, using cyclopropane as a core structure to enhance selectivity and activity, has been a significant area of research. Kazuta et al. (2003) explored this with the design of histamine H3 receptor agonists (Kazuta, Hirano, Natsume, Yamada, Kimura, Matsumoto, Furuichi, Matsuda, & Shuto, 2003).
Synthesis of Chiral Intermediates
- The synthesis of chiral intermediates for pharmaceutical applications, employing cyclopropane derivatives, is another crucial application. Guo et al. (2017) developed an enzymatic process for preparing a chiral intermediate for Ticagrelor, showcasing the efficiency and green chemistry aspect of using biocatalysts (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).
properties
IUPAC Name |
(1R,2R)-N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-2-4-9(5-3-8)10-6-11(10)13(18)16-15-12(17)7-14/h2-5,10-11H,6-7H2,1H3,(H,15,17)(H,16,18)/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBGMCSMMHWQFN-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2625203.png)

![5-{2-Hydroxy-3-[4-(2-methylphenyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625207.png)
![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2625208.png)


![4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2625212.png)
![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2625215.png)

![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2625220.png)

![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2625225.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2625226.png)